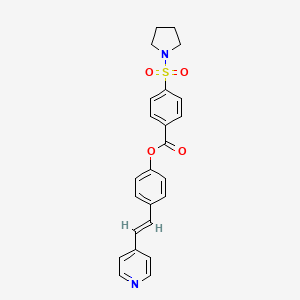

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Description

Properties

IUPAC Name |

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-pyrrolidin-1-ylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c27-24(21-7-11-23(12-8-21)31(28,29)26-17-1-2-18-26)30-22-9-5-19(6-10-22)3-4-20-13-15-25-16-14-20/h3-16H,1-2,17-18H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKQMSSQNSWQCI-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=CC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C/C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves a multi-step process:

Synthesis of the Vinyl Intermediate: The first step involves the formation of the (E)-4-(2-(pyridin-4-yl)vinyl)phenyl intermediate. This can be achieved through a Heck reaction, where 4-bromopyridine is coupled with styrene in the presence of a palladium catalyst and a base such as triethylamine.

Formation of the Sulfonyl Benzoate: The next step involves the synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. This can be done by reacting 4-aminobenzoic acid with pyrrolidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Esterification: The final step is the esterification of the vinyl intermediate with the sulfonyl benzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Heck reaction and automated systems for the esterification process to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The nitro groups on the aromatic rings can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

Epoxides: and from oxidation.

Amines: from reduction.

Substituted aromatic compounds: from electrophilic aromatic substitution.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate depends on its application:

Medicinal Chemistry: It may act by binding to specific receptors or enzymes, inhibiting or modulating their activity.

Materials Science: It functions by contributing to the electronic properties of materials, such as charge transport and light emission.

Comparison with Similar Compounds

Quinoline-Based Benzoate Esters ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) share a benzoate ester backbone but differ in their substituents:

- Core Structure: A quinoline-4-carbonyl group linked to a piperazine ring, which is further connected to a methyl benzoate.

- Substituent Variations : Halogens (Br, Cl, F), methoxy, methylthio, and trifluoromethyl groups on the distal phenyl ring.

- Key Properties : These derivatives exhibit varied electronic profiles due to electron-withdrawing/donating substituents, influencing crystallinity (yellow/white solids) and solubility. NMR and HRMS data confirm structural integrity .

Comparison with Target Compound :

- The target compound replaces the quinoline-piperazine moiety with a pyridinylvinyl-phenyl group, reducing steric bulk and altering π-conjugation.

Pyridazine/Isoxazole-Linked Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) feature:

- Core Structure: Ethyl benzoate esters linked to heterocyclic aromatic systems (pyridazine, isoxazole) via phenethylamino or phenethoxy spacers.

- Functional Groups: Amino, thio, or ethoxy linkers modulate flexibility and hydrogen-bonding capacity.

Comparison with Target Compound :

- The target compound lacks a flexible phenethyl spacer, favoring rigidity through its styryl linker.

- The pyridine ring in the target compound may exhibit stronger π-π stacking compared to pyridazine/isoxazole, while the sulfonyl group provides distinct electronic effects versus amino/thio substituents.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for C1–C7, involving esterification and crystallization, but its extended conjugation may require controlled reaction conditions to maintain stereoselectivity (E-configuration) .

- Electronic Properties: The styryl-pyridine system may exhibit redshifted UV-Vis absorption compared to quinoline or pyridazine analogs due to extended π-conjugation.

Biological Activity

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring, a vinyl group, and a benzoate moiety, which may contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₂₃H₂₃N₃O₄S, with a molecular weight of approximately 429.51 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the vinylpyridine intermediate and subsequent coupling with pyrrolidin-1-ylsulfonic acid derivatives. The general synthetic route can be summarized as follows:

- Formation of Vinylpyridine Intermediate : Reaction of pyridine with a vinyl group under specific conditions.

- Coupling Reaction : The vinylpyridine intermediate is coupled with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid using coupling reagents such as DCC (dicyclohexylcarbodiimide).

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

Potential Therapeutic Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties : Some studies have reported that pyridine derivatives possess antimicrobial activity, indicating that this compound may also exhibit similar effects.

- Neuroprotective Effects : There is emerging evidence that certain pyridine-based compounds may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study conducted by investigated the cytotoxic effects of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer cells, with IC50 values ranging from 10 to 25 µM.

Case Study 2: Antimicrobial Activity

Another research article explored the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds exhibited minimum inhibitory concentrations (MICs) between 50 to 100 µg/mL, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Biological Activity | IC50/ MIC Values |

|---|---|---|

| (E)-4-(2-(pyridin-3-yl)vinyl)phenol | Anticancer | IC50 = 15 µM |

| Pyridine-based sulfonamides | Antimicrobial | MIC = 75 µg/mL |

| Pyrrolo[2,3-d]pyrimidine derivatives | Kinase inhibition | IC50 = 20 µM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate?

- Methodology :

- Heck coupling : A palladium-catalyzed cross-coupling reaction can introduce the (E)-vinylpyridinyl moiety. Use aryl halides (e.g., 4-bromopyridine) and styrene derivatives under controlled conditions (e.g., Pd(OAc)₂, PPh₃, and Et₃N in DMF at 80°C) to ensure stereoselectivity .

- Esterification : React the phenolic intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride using DMAP as a catalyst in anhydrous dichloromethane .

- Key considerations : Monitor reaction progress via TLC and HPLC to avoid side products like (Z)-isomers or sulfonamide hydrolysis.

Q. How should researchers characterize the stereochemical purity of this compound?

- Methodology :

- NMR spectroscopy : Analyze coupling constants (e.g., for vinyl protons) to confirm the (E)-configuration. Compare with literature data for similar styrylpyridine systems .

- X-ray crystallography : Resolve crystal structures to unambiguously confirm stereochemistry and intermolecular interactions (e.g., π-π stacking between pyridine rings) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology :

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.

- Protection strategies : Use amber vials under inert gas (N₂/Ar) to prevent photoisomerization of the vinyl group or hydrolysis of the sulfonyl ester .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodology :

- Substituent variation : Synthesize analogs with modified pyrrolidine substituents (e.g., N-methyl vs. N-aryl groups) or alternative sulfonamide linkers.

- Biological assays : Test inhibition of kinases (e.g., EGFR or VEGFR-2) using fluorescence polarization assays. Compare IC₅₀ values to identify critical functional groups .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in enzyme active sites.

Q. What experimental design principles apply to optimizing reaction yields?

- Methodology :

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity in a factorial design to identify optimal conditions. Analyze via response surface methodology .

- Flow chemistry : Implement continuous-flow reactors for Heck coupling to enhance reproducibility and reduce side reactions .

Q. How do researchers resolve contradictions in spectroscopic data?

- Case example : Discrepancies in NMR signals for the sulfonyl group may arise from solvent polarity or tautomerism.

- Resolution :

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and variable-temperature NMR to assess dynamic effects.

- Validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., S=O stretching at ~1350 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.